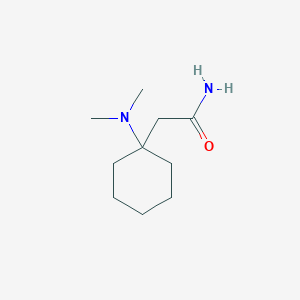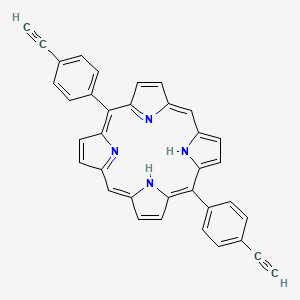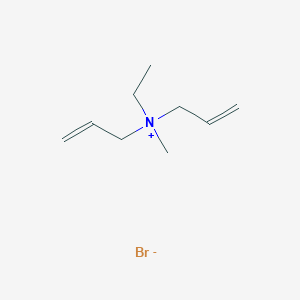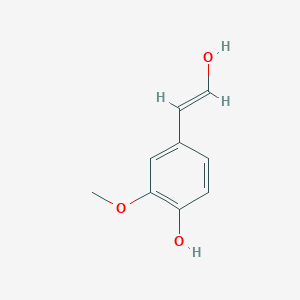
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyvinyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with acetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the hydroxyvinyl group is introduced at the para position relative to the methoxy group.
Starting Materials: 2-methoxyphenol, acetaldehyde
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form a carbonyl group.
Reduction: The hydroxyvinyl group can be reduced to form an ethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride).
Major Products
Oxidation: Formation of (E)-4-(2-Oxoethyl)-2-methoxyphenol.
Reduction: Formation of (E)-4-(2-Ethyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyacetophenone: Similar structure but with an acetyl group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxyvinyl group.
Uniqueness
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical and biological properties. This group allows for specific reactions and interactions that are not possible with the other similar compounds listed above.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+ |
InChI Key |
MGRQLSWDIFMJGV-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
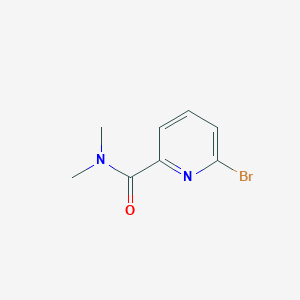
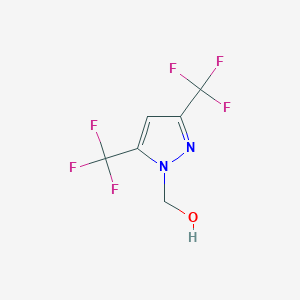
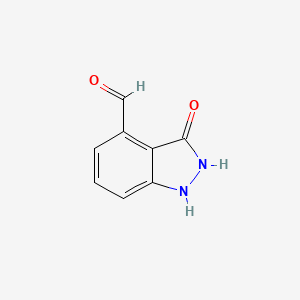
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
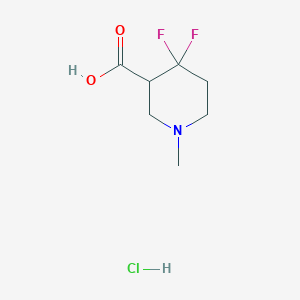
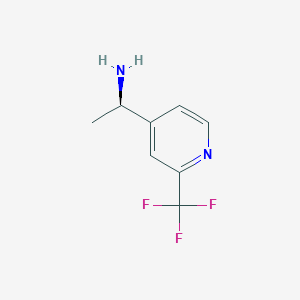
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
